Computed Lipophilicity Profile of Benzo[d]oxazole-5-carbaldehyde: LogP and Water Solubility Parameters for Reaction Design
The predicted physicochemical properties of benzo[d]oxazole-5-carbaldehyde inform solvent selection and reaction medium compatibility. The consensus Log Po/w value of 1.29 indicates moderate lipophilicity, positioning this aldehyde between highly polar aromatic aldehydes (e.g., pyridinecarboxaldehydes) and highly lipophilic naphthalene derivatives . Predicted aqueous solubility of approximately 1.64 mg/mL (0.0111 mol/L) places the compound in the 'Very soluble' classification on the Log S scale . The topological polar surface area (TPSA) of 43.1 Ų indicates moderate polarity and hydrogen-bonding capacity .
| Evidence Dimension | Lipophilicity (LogP) and aqueous solubility |
|---|---|
| Target Compound Data | Consensus Log Po/w = 1.29; Predicted solubility = 1.64 mg/mL (0.0111 mol/L); TPSA = 43.1 Ų |
| Comparator Or Baseline | Class-level comparison: polar heteroaromatic aldehydes (e.g., pyridinecarboxaldehydes: LogP < 0.5; TPSA > 60 Ų) vs. lipophilic aromatic aldehydes (e.g., naphthaldehydes: LogP > 2.5) |
| Quantified Difference | Intermediate lipophilicity (LogP 1.29) compared to polar analogs (Δ > 0.8 log units) and lipophilic analogs (Δ < -1.2 log units); TPSA 43.1 Ų offers balanced polarity |
| Conditions | In silico predictions using SwissADME computational models (iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT methods) |
Why This Matters
The intermediate lipophilicity and solubility profile guides solvent selection (compatible with both aqueous and organic media) and informs reaction design in medicinal chemistry campaigns where compound polarity must be balanced for downstream applications.
